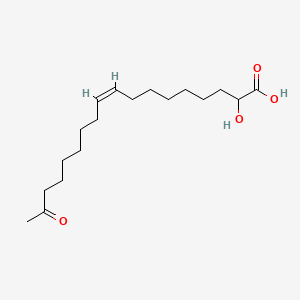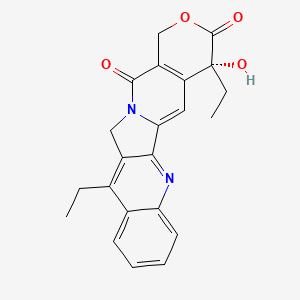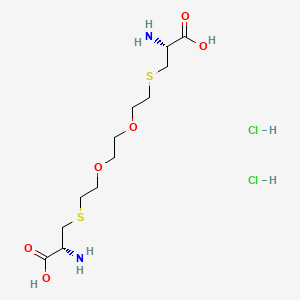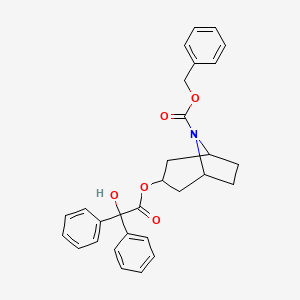![molecular formula C20H34ClNO2Si B564597 N-[4-Chloro-3-(triisopropylsilyloxy)phenyl]-2,2-dimethylpropanamide CAS No. 342621-20-9](/img/structure/B564597.png)
N-[4-Chloro-3-(triisopropylsilyloxy)phenyl]-2,2-dimethylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[4-Chloro-3-(triisopropylsilyloxy)phenyl]-2,2-dimethylpropanamide” is a chemical compound with the CAS number 342621-20-9 . It is used for proteomics research .
Molecular Structure Analysis
The molecular formula of this compound is C20H34ClNO2Si . Its molecular weight is 384.03 .Physical And Chemical Properties Analysis
This compound is a solid . It is soluble in Dichloromethane and Ethyl Acetate . It should be stored at -20° C . The density of this compound is 1.019g/cm3, and it has a boiling point of 458.643ºC at 760 mmHg .Aplicaciones Científicas De Investigación
Pharmaceutical Research
This compound is used in pharmaceutical testing as a high-quality reference standard. Its precise structure and properties make it ideal for developing new medications, particularly in the synthesis of complex drug molecules where specific functional groups are protected during the synthesis process .
Organic Synthesis
In organic chemistry, this compound serves as a reagent for various synthetic pathways. It’s particularly useful in reactions where the triisopropylsilyloxy group acts as a protective group for the phenol functionality, allowing for selective reactions at other sites of the molecule.
Material Science
Researchers utilize this compound in the field of material science to modify the surface properties of materials. The triisopropylsilyloxy group can be used to introduce hydrophobic characteristics to surfaces, which is beneficial in creating water-repellent coatings .
Analytical Chemistry
Due to its unique structure, this compound can be used as a calibration standard in chromatography and mass spectrometry. This helps in the accurate determination of the presence and quantity of similar compounds in various samples .
Chemical Biology
In chemical biology, this compound is employed to study protein interactions. The chlorophenyl moiety can be used to link biomolecules or as a probe to investigate biological pathways.
Catalysis
The compound finds application in catalysis, where it can be used to stabilize transition states or as a ligand in metal-catalyzed reactions. Its bulky triisopropylsilyloxy group can influence the steric environment around the catalytic site .
Environmental Science
In environmental science, this compound can be used to study degradation processes. Its stability under various conditions makes it a good candidate for understanding how similar compounds break down in the environment.
Nanotechnology
Lastly, in nanotechnology, the compound’s ability to form self-assembled monolayers on surfaces is of interest. This can be used to create nanoscale devices or coatings with specific properties .
Direcciones Futuras
Propiedades
IUPAC Name |
N-[4-chloro-3-tri(propan-2-yl)silyloxyphenyl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34ClNO2Si/c1-13(2)25(14(3)4,15(5)6)24-18-12-16(10-11-17(18)21)22-19(23)20(7,8)9/h10-15H,1-9H3,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKMTWGAOPDJDTR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC1=C(C=CC(=C1)NC(=O)C(C)(C)C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34ClNO2Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50675762 |
Source


|
| Record name | N-(4-Chloro-3-{[tri(propan-2-yl)silyl]oxy}phenyl)-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50675762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-Chloro-3-(triisopropylsilyloxy)phenyl]-2,2-dimethylpropanamide | |
CAS RN |
342621-20-9 |
Source


|
| Record name | N-(4-Chloro-3-{[tri(propan-2-yl)silyl]oxy}phenyl)-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50675762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

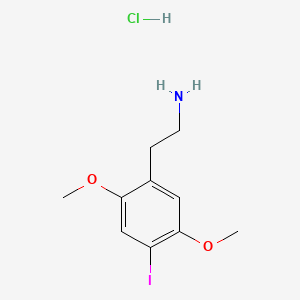



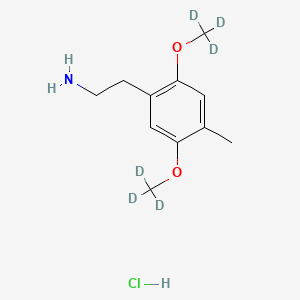
![[(2S,3S)-1-Methyl-2-(pyridin-3-yl)pyrrolidin-3-yl]methanethiol](/img/structure/B564526.png)


